Home > Products > Screening Compounds P59203 > oncoprotein E2A-Pbx1
oncoprotein E2A-Pbx1 - 146150-85-8

oncoprotein E2A-Pbx1

Catalog Number: EVT-1516843
CAS Number: 146150-85-8
Molecular Formula: C9H14O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E2A-Pbx1 is a fusion oncoprotein resulting from a chromosomal translocation between the E2A gene and the Pbx1 gene, commonly associated with acute lymphoblastic leukemia. This fusion protein plays a critical role in the pathogenesis of leukemia by altering transcriptional regulation and cellular signaling pathways. The E2A-Pbx1 oncoprotein is characterized by its ability to activate transcription of target genes involved in cell proliferation, differentiation, and survival, contributing to malignant transformation.

Source

The E2A gene encodes a basic helix-loop-helix transcription factor that is essential for B-cell development, while the Pbx1 gene encodes a homeodomain-containing transcription factor involved in regulating developmental processes. The fusion occurs primarily due to chromosomal rearrangements, specifically the t(1;19)(q23;p13) translocation, which is frequently observed in pre-B-cell acute lymphoblastic leukemia cases.

Classification

E2A-Pbx1 is classified as a chimeric oncoprotein due to its origin from two distinct genes. It functions as a transcription factor that can bind DNA and regulate gene expression, playing a pivotal role in oncogenesis.

Synthesis Analysis

Methods

The synthesis of E2A-Pbx1 occurs through genetic recombination during chromosomal translocations. This process results in the production of a hybrid protein that combines functional domains from both parental proteins.

Technical Details

The E2A-Pbx1 fusion protein retains the transcriptional activation domain from E2A and the homeodomain from Pbx1, allowing it to interact with specific DNA sequences and other transcriptional machinery. The production of this oncoprotein can be studied using techniques such as polymerase chain reaction and sequencing to confirm the presence of the fusion transcript.

Molecular Structure Analysis

Structure

The E2A-Pbx1 protein consists of several functional domains:

  • Basic Helix-Loop-Helix Domain: Derived from E2A, important for dimerization and DNA binding.
  • Homeodomain: From Pbx1, crucial for specific DNA recognition.
  • Transactivation Domains: Facilitate interaction with coactivators and enhance transcriptional activity.

Data

Studies have shown that E2A-Pbx1 can form higher-order oligomers, which are essential for its oncogenic activity. The oligomerization allows for enhanced stability and binding affinity to target genes, particularly those involved in hematopoiesis and leukemogenesis .

Chemical Reactions Analysis

Reactions

E2A-Pbx1 engages in multiple biochemical interactions:

  • Transcriptional Activation: It activates genes by binding to enhancer regions in cooperation with other transcription factors like RUNX1.
  • Protein-Protein Interactions: E2A-Pbx1 can interact with various coactivators (e.g., p300) that facilitate chromatin remodeling and gene activation.

Technical Details

Chromatin immunoprecipitation assays have been used to identify direct targets of E2A-Pbx1 by isolating DNA-protein complexes followed by sequencing to determine binding sites across the genome .

Mechanism of Action

Process

E2A-Pbx1 exerts its oncogenic effects primarily through:

  • Deregulation of Target Genes: It activates genes that promote cell proliferation while repressing those involved in differentiation.
  • Interference with Normal Signaling Pathways: The oncoprotein disrupts normal hematopoietic signaling pathways, leading to uncontrolled cell growth.

Data

Research indicates that E2A-Pbx1 directly influences critical pathways such as WNT signaling and apoptosis regulation, contributing to the malignant phenotype observed in leukemia .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The protein is relatively stable under physiological conditions but may undergo conformational changes upon binding to DNA or interacting proteins.
  • Binding Affinity: High affinity for specific DNA motifs associated with target genes.
Applications

Scientific Uses

E2A-Pbx1 serves as an important model for studying leukemogenesis and provides insights into:

  • Cancer Biology: Understanding how fusion proteins contribute to malignancy.
  • Therapeutic Targets: Identifying potential interventions targeting the pathways regulated by E2A-Pbx1 could lead to novel treatments for acute lymphoblastic leukemia.
  • Biomarkers: Its presence can be used as a biomarker for diagnosis and prognosis in leukemia patients.
Molecular Structure and Functional Domains of E2A-Pbx1

Genetic Basis of t(1;19) Translocation and Fusion Protein Formation

The oncoprotein E2A-PBX1 originates from a reciprocal chromosomal translocation t(1;19)(q23;p13), which fuses the E2A gene (also known as TCF3) on chromosome 19 to the PBX1 gene on chromosome 1. This translocation occurs in approximately 5% of pediatric pre-B-cell acute lymphoblastic leukemias (ALL), where it acts as a primary oncogenic driver [1] [4]. The breakpoint results in an in-frame fusion between exon 13/14 of E2A and exon 2 of PBX1, generating chimeric transcripts that encode two predominant isoforms: p85 (85 kDa) and p77 (77 kDa). The p77 isoform exhibits significantly stronger transforming activity in NIH/3T3 fibroblast assays due to the absence of a C-terminal inhibitory domain present in p85 [4].

Notably, this fusion event has also been identified in solid tumors. In non-small-cell lung cancer (NSCLC), E2A-PBX1 fusion transcripts occur in 12.5% of tissue specimens (23/184) and 23.1% of cell lines (3/13), particularly in adenocarcinoma in situ (AIS). Here, the fusion correlates with smoking status in female patients and reduced survival in early-stage AIS [9].

Table 1: Incidence of E2A-PBX1 Fusion in Human Cancers

Cancer TypeIncidence RateClinical Associations
Pediatric pre-B-ALL5%Aggressive disease subtype
NSCLC (Adenocarcinoma)12.5%Smoking in females; early-stage AIS
NSCLC Cell Lines23.1%N/A

Structural Characterization of E2A and Pbx1 Domains

E2A Activation Domains (AD1, AD2, AD3)

The E2A moiety contributes three transactivation domains (AD1, AD2, AD3) to the fusion protein. AD1 and AD2 are structurally disordered regions rich in acidic residues, which recruit basal transcription machinery (e.g., TFIID) and histone acetyltransferases like p300/CBP. AD1 (residues 1–483) contains conserved motifs that bind SAGA chromatin-modifying complexes, while AD2 (residues 484–628) mediates interactions with the Mediator complex [3] [6]. Experimental mutagenesis confirms that AD1 and AD2 are indispensable for transformation: Their deletion abrogates the ability of E2A-PBX1 to induce fibroblast transformation or activate synthetic reporter genes. AD3 remains less characterized but may contribute to transcriptional synergy [3].

Pbx1 Homeodomain and DNA-Binding Motifs

The Pbx1 moiety provides the homeodomain (HD), a 60-amino acid helix-turn-helix DNA-binding module recognizing the TGAT core motif. Surprisingly, the HD is dispensable for transformation. E2A-PBX1ΔHD (lacking residues 232–291) efficiently transforms fibroblasts and induces lymphomas in transgenic mice, indicating that DNA binding via the HD is not essential for oncogenesis [3] [6]. Instead, the HD may fine-tune target gene specificity by cooperatively binding DNA with HOX proteins.

PBC-B Domain and Oligomerization Capacity

C-terminal to the HD lies the PBC-B domain, which includes the highly conserved Hox Cooperativity Motif (HCM) (residues 320–370). The HCM forms a hydrophobic groove that binds the hexapeptide (YPWM) of HOX proteins, enabling heterodimerization and enhanced DNA-binding affinity [6] [10]. Deletions or point mutations (e.g., L319A) within the HCM abolish transcriptional activation and transforming activity. Notably, an E2A-PBX1 mutant retaining only the HCM (and lacking the HD) suffices for transformation, underscoring this domain’s critical role in mediating protein-protein interactions [6]. The PBC-B domain also facilitates homodimerization via its N-terminal region, amplifying oncogenic signals [10].

Table 2: Functional Domains of E2A-PBX1 and Their Oncogenic Roles

DomainLocationFunctionTransforming Essential?
E2A-AD1N-terminal (1–483)Recruits TFIID/p300; chromatin remodelingYes
E2A-AD2Central (484–628)Binds Mediator complexYes
Pbx1-Homeodomain (HD)Central (232–291)DNA binding (TGAT motif)No (dispensable)
Pbx1-HCMC-terminal (320–370)HOX hexapeptide binding; dimerizationYes
Pbx1-PBC-BC-terminal (300–430)HomodimerizationEnhances activity

Functional Redundancy in Pbx Family Members (Pbx2, Pbx3)

The Pbx family includes Pbx1, Pbx2, Pbx3, and Pbx4, which share >80% amino acid identity in their DNA-binding and protein-interaction domains. All three vertebrate paralogs (Pbx1–3) can form oncogenic fusions with E2A. When experimentally fused to E2A, Pbx2 and Pbx3 transform NIH/3T3 cells with efficiency comparable to E2A-PBX1, confirming latent oncogenicity across the family [3]. This redundancy arises from:

  • Structural conservation: Pbx2/3 retain identical HCM sequences and homeodomains, enabling HOX dimerization and DNA binding.
  • Subcellular localization: Like E2A-PBX1, E2A-PBX2/3 localize to spherical nuclear domains (Chimeric Oncoprotein Domains, CODs), sites of aberrant transcriptional complexes [8].
  • Transcriptional activation: All chimeras constitutively activate reporter genes containing PBX-responsive elements (e.g., PRS sites) [3].

Table 3: Transforming Capacity of E2A-Pbx Fusions

Fusion ProteinFocus Formation (NIH/3T3)Tumorigenicity (Nude Mice)HOX Dimerization
E2A-PBX1+++HighYes
E2A-PBX2+++HighYes
E2A-PBX3+++HighYes
E2A-PBX1ΔHCM-NoneNo

This functional interchangeability suggests that E2A-PBX fusions exploit conserved Pbx pathways, broadening their oncogenic potential beyond tissues where Pbx1 is normally expressed. Consequently, therapeutic strategies targeting the E2A-PBX/HOX interface (e.g., HXR9 peptide) may inhibit all E2A-Pbx variants [5] [10].

Compound Names Mentioned:

  • E2A-PBX1
  • Pbx1
  • Pbx2
  • Pbx3
  • HOX proteins
  • HXR9
  • AD1
  • AD2
  • Homeodomain
  • PBC-B domain
  • HCM (Hox Cooperativity Motif)

Properties

CAS Number

146150-85-8

Product Name

oncoprotein E2A-Pbx1

Molecular Formula

C9H14O

Synonyms

oncoprotein E2A-Pbx1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.